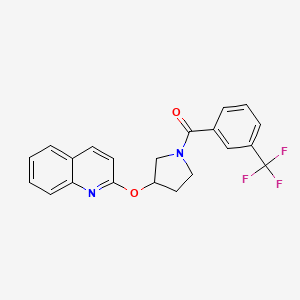

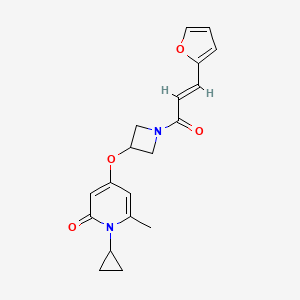

(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a useful research compound. Its molecular formula is C21H17F3N2O2 and its molecular weight is 386.374. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with similar structures, such as those containing quinoline and pyrrolidine moieties, have been reported to interact with a variety of biological targets. These include various enzymes, receptors, and ion channels, which play crucial roles in numerous physiological processes.

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific studies. It’s likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target proteins, thereby altering their function.

Biochemical Pathways

Compounds with similar structures have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and various infectious diseases .

Pharmacokinetics

Compounds with similar structures, such as those containing quinoline and pyrrolidine moieties, are generally well-absorbed and distributed throughout the body . They are metabolized by various enzymes in the liver and excreted primarily through the kidneys .

Result of Action

Based on the known effects of similar compounds, it’s likely that this compound could have a variety of effects, including anti-inflammatory, antitumor, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

Step 1: Synthesis of Quinolin-2-yloxy intermediate

Reagents: Quinoline, Sodium Hydride, Alkyl Halide

Conditions: The quinoline is treated with sodium hydride in anhydrous conditions to generate the quinolin-2-yloxy anion, which then undergoes alkylation with an appropriate alkyl halide to form the quinolin-2-yloxy intermediate.

Step 2: Formation of Pyrrolidin-1-yl intermediate

Reagents: Pyrrolidine, Benzyl Chloride

Conditions: Pyrrolidine is reacted with benzyl chloride to form the pyrrolidin-1-yl intermediate under reflux conditions.

Step 3: Coupling reaction

Reagents: Quinolin-2-yloxy intermediate, Pyrrolidin-1-yl intermediate

Conditions: The two intermediates are coupled using a suitable coupling agent like N,N'-Dicyclohexylcarbodiimide (DCC) to form (3-(Quinolin-2-yloxy)pyrrolidin-1-yl)methanone.

Step 4: Introduction of 3-(Trifluoromethyl)phenyl group

Reagents: 3-(Trifluoromethyl)phenylboronic acid, Palladium catalyst

Conditions: A Suzuki coupling reaction is carried out between the quinolin-2-yloxy pyrrolidin-1-yl methanone and 3-(trifluoromethyl)phenylboronic acid in the presence of a palladium catalyst to yield the final product.

Industrial Production Methods

Industrial production methods for (3-(Quinolin-2-yloxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone typically involve large-scale batch reactions with optimization of reaction parameters to maximize yield and purity. The use of continuous flow reactors may also be explored to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to various oxidation products.

Reduction: Reduction reactions can occur, especially at the carbonyl group, converting it to alcohol derivatives.

Substitution: Nucleophilic substitution reactions can take place at the quinolin-2-yloxy or 3-(trifluoromethyl)phenyl groups.

Common Reagents and Conditions

Oxidation Reagents: Potassium permanganate (KMnO4), Hydrogen peroxide (H2O2)

Reduction Reagents: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

Substitution Reagents: Halogenated compounds, Nucleophiles like amines or alkoxides

Major Products Formed

Oxidation of the pyrrolidine ring can form hydroxylated derivatives.

Reduction of the carbonyl group yields alcohol derivatives.

Substitution reactions lead to various substituted quinolin-2-yloxy or 3-(trifluoromethyl)phenyl analogs.

Scientific Research Applications

Chemistry

Catalysis: Utilized as a ligand in transition metal catalysis for organic transformations.

Organic Synthesis: Serves as a precursor or intermediate in the synthesis of more complex molecules.

Biology

Molecular Probes: Used in the development of fluorescent probes for biological imaging.

Enzyme Inhibitors: Potential application in designing inhibitors for specific enzymes.

Medicine

Drug Development: Investigated for its pharmacological properties in developing new therapeutic agents.

Diagnostics: Employed in the synthesis of diagnostic agents for medical imaging.

Industry

Materials Science: Explored in the development of advanced materials with unique properties.

Agriculture: Potential use in the synthesis of agrochemicals.

Comparison with Similar Compounds

Similar Compounds

(Quinolin-2-yloxy)pyrrolidinone derivatives

Trifluoromethylbenzamide derivatives

Quinolin-2-yloxy-phenylmethanones

Uniqueness

The presence of the trifluoromethyl group imparts unique electronic properties, influencing reactivity and biological activity.

The combination of quinolin-2-yloxy and pyrrolidin-1-yl groups provides a distinctive structure that may offer specific advantages in binding affinity and selectivity in biological systems.

(3-(Quinolin-2-yloxy)pyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone stands out due to its structural complexity and potential versatility in various research and industrial applications. Its synthesis, chemical behavior, and applications make it a compound of significant interest across multiple fields.

Properties

IUPAC Name |

(3-quinolin-2-yloxypyrrolidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17F3N2O2/c22-21(23,24)16-6-3-5-15(12-16)20(27)26-11-10-17(13-26)28-19-9-8-14-4-1-2-7-18(14)25-19/h1-9,12,17H,10-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLOIASADDIGDDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NC3=CC=CC=C3C=C2)C(=O)C4=CC(=CC=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)thiazole-4-carboxamide](/img/structure/B2901570.png)

![methyl 4-{2-[(2-methoxyethyl)amino]-4-oxo-4H-furo[3,2-c]chromen-3-yl}benzoate](/img/structure/B2901571.png)

![2,4,7-Trimethyl-6-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2901572.png)

![3-[2-(2-Methoxyethoxy)ethyl]bicyclo[1.1.1]pentan-1-amine](/img/structure/B2901573.png)

![3-{[(4-chlorobenzoyl)oxy]imino}-1-(2,6-dichlorobenzyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B2901574.png)

![7'a-methyl-octahydrospiro[1,3-dioxolane-2,1'-indene]-5'-one](/img/structure/B2901579.png)

![3-{[1-(6-methylpyridazin-3-yl)piperidin-4-yl]methyl}-1-(oxan-4-yl)urea](/img/structure/B2901586.png)

![5-Methyl-2-({1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2901589.png)